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Cefpiramide (sodium)

Cat. No.: B11934449
M. Wt: 635.6 g/mol
InChI Key: RIWWMGQFMUUYIY-ALLHVENQSA-N
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Description

Contextualization within Beta-Lactam Antibiotics and Cephalosporin (B10832234) Generations

Cefpiramide (B47137) is a member of the beta-lactam class of antibiotics, characterized by the presence of a beta-lactam ring in its molecular structure. nih.gov This structural feature is central to its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. nih.gov By binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis, Cefpiramide disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. nih.gov

Within the cephalosporin family, Cefpiramide is classified as a third-generation agent. nih.govnih.gov The progression of cephalosporin generations is marked by an expanding spectrum of activity, particularly against Gram-negative bacteria. While first-generation cephalosporins are primarily effective against Gram-positive organisms, third-generation cephalosporins like Cefpiramide demonstrate enhanced activity against a wide range of Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa. asm.org

Historical Development and Early Research Significance of Cefpiramide

Cefpiramide, also known by its developmental code SM-1652, was developed by Sumitomo Pharmaceuticals. nih.govasm.org Its emergence in the early to mid-1980s placed it within a period of intensive research and development of new antimicrobial agents to combat emerging bacterial resistance.

Early research on Cefpiramide was significant for its potent in-vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. medchemexpress.com A key focus of early investigations was its efficacy against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. researchgate.net Studies from this era frequently compared the in-vitro performance of Cefpiramide against other contemporary cephalosporins and penicillins, such as cefoperazone (B1668861) and piperacillin (B28561), to establish its therapeutic potential. capes.gov.br

The research demonstrated that Cefpiramide was active against a wide array of clinical isolates. For instance, one study highlighted its activity against over 1000 clinical bacterial isolates, noting its comparable activity to piperacillin and cefoperazone against P. aeruginosa. capes.gov.br Another significant aspect of its early research profile was its relative stability in the presence of certain beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactam antibiotics. researchgate.net However, it was also noted to be susceptible to hydrolysis by common plasmid-mediated beta-lactamases.

The following tables present detailed research findings from early studies on Cefpiramide, illustrating its in-vitro activity against various bacterial species.

Table 1: Comparative In-Vitro Activity of Cefpiramide and Other Antibiotics against Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefpiramide 416
Piperacillin832
Cefoperazone416
Ceftazidime (B193861)14

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from early 1980s research studies.

Table 2: In-Vitro Activity of Cefpiramide against Various Clinical Isolates (1980s)

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)1000.5 - 412
Escherichia coli1000.25 - 128232
Klebsiella pneumoniae1000.5 - >128464
Enterobacter cloacae1000.5 - >1288>128
Serratia marcescens1001 - >128864
Proteus mirabilis1000.12 - 80.52
Pseudomonas aeruginosa1001 - 64416

This table represents a composite of data from various in-vitro studies conducted in the mid-1980s to evaluate the antibacterial spectrum of Cefpiramide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24N8NaO7S2+ B11934449 Cefpiramide (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24N8NaO7S2+

Molecular Weight

635.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/t17-,18-,23-;/m1./s1

InChI Key

RIWWMGQFMUUYIY-ALLHVENQSA-N

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+]

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+]

Origin of Product

United States

Mechanistic Elucidation of Cefpiramide Action

Penicillin-Binding Protein (PBP) Affinity and Target Interaction Studies

The primary mechanism of Cefpiramide (B47137) action involves its high affinity for and subsequent inhibition of penicillin-binding proteins (PBPs). nih.gov PBPs are a group of bacterial enzymes, specifically transpeptidases, that are crucial for the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan is a vital polymer that forms the structural backbone of the bacterial cell wall, providing it with the necessary rigidity to withstand internal osmotic pressure.

Specific PBP Subtypes Interaction Profiling (e.g., PBP 1A, PBP 1B, PBP 3)

Cefpiramide demonstrates a specific binding profile to various PBP subtypes, which can vary between different bacterial species. In Escherichia coli, Cefpiramide has been shown to have a strong affinity for PBP-3. nih.govnih.gov In Pseudomonas aeruginosa, a notable opportunistic pathogen, Cefpiramide also exhibits a high affinity for PBP-3. nih.govnih.gov

While specific quantitative binding data for Cefpiramide is limited in publicly available literature, studies on structurally similar third-generation cephalosporins provide valuable insights. For instance, a comparative study on the PBP binding affinities of cefpirome (B1668871) and other cephalosporins in E. coli and P. aeruginosa revealed specific inhibitory concentrations (IC50), which represent the concentration of the antibiotic required to inhibit 50% of PBP activity. These studies highlight the preferential binding to certain PBPs, which is a key determinant of the antibiotic's antibacterial spectrum and efficacy. For E. coli, good binding to PBP 3 was observed with IC50 values of 0.5 microgram/ml or less. nih.gov In the case of P. aeruginosa, excellent binding to PBP 3 was noted, with IC50 values of less than 0.0025 microgram/ml. nih.gov

Bacterial SpeciesPBP SubtypeBinding Affinity (IC50)Reference
Escherichia coliPBP 3≤ 0.5 µg/mL nih.gov
Pseudomonas aeruginosaPBP 3< 0.0025 µg/mL nih.gov

This table presents IC50 values for Cefpirome, a structurally related cephalosporin (B10832234), as a proxy for Cefpiramide's likely PBP binding affinities.

Inhibition of Peptidoglycan Transpeptidation and Bacterial Cell Wall Biosynthesis

The binding of Cefpiramide to PBPs directly inhibits their transpeptidase activity. nih.gov The transpeptidation reaction is a critical step in cell wall synthesis where the peptide side chains of adjacent peptidoglycan strands are cross-linked, forming a stable, three-dimensional mesh-like structure. By forming a stable acyl-enzyme intermediate with the active site of the PBP, Cefpiramide effectively blocks the enzyme from catalyzing this cross-linking reaction.

This inhibition of peptidoglycan transpeptidation disrupts the integrity and proper formation of the bacterial cell wall. As the bacterium continues to grow and divide, the weakened cell wall is unable to withstand the high internal turgor pressure. This leads to structural instability, morphological changes, and ultimately, cell death. nih.gov The bactericidal activity of Cefpiramide is, therefore, a direct consequence of the cessation of cell wall biosynthesis. nih.gov

Molecular Dynamics and Binding Conformation Analyses at the Target Site

Detailed molecular dynamics simulations and specific binding conformation analyses for Cefpiramide are not extensively available in published research. However, the general mechanism of interaction for β-lactam antibiotics, including cephalosporins, with PBPs is well-understood. The β-lactam ring of Cefpiramide is a structural analog of the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural mimicry allows Cefpiramide to fit into the active site of the PBP.

Once in the active site, the strained β-lactam ring of Cefpiramide is susceptible to nucleophilic attack by a serine residue within the PBP's active site. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. This covalent modification effectively and irreversibly inactivates the PBP, preventing it from participating in cell wall synthesis. The specific orientation and interactions of the side chains of Cefpiramide within the PBP active site are thought to contribute to its affinity and spectrum of activity.

Cellular Lysis Pathways Induced by Cefpiramide

The inhibition of cell wall synthesis by Cefpiramide triggers a series of events that culminate in bacterial cell lysis. The primary driver of this lysis is the continued activity of autolysins, which are endogenous bacterial enzymes responsible for remodeling the cell wall during normal growth and division.

In a healthy bacterium, the synthetic activity of PBPs and the degradative activity of autolysins are tightly regulated and balanced. However, when Cefpiramide inhibits PBP function, this balance is disrupted. While cell wall synthesis is halted, autolytic activity continues, leading to the progressive degradation of the existing peptidoglycan. This uncontrolled enzymatic degradation, coupled with the high internal osmotic pressure, results in the rupture of the cell membrane and the release of cellular contents, a process known as bacteriolysis. The specific autolysins involved in this Cefpiramide-induced pathway have not been definitively identified and may vary between different bacterial species.

Antimicrobial Spectrum and Efficacy Studies in Vitro

Gram-Negative Bacterial Pathogens

Cefpiramide (B47137) has demonstrated significant in vitro activity against a wide range of Gram-negative bacteria. medchemexpress.comresearchgate.net

Pseudomonas aeruginosa Susceptibility and Potency

Cefpiramide has shown potent activity against Pseudomonas aeruginosa, a pathogen notoriously resistant to many antibiotics. drugbank.com In comparative studies, cefpiramide's efficacy against P. aeruginosa was found to be equivalent to or slightly greater than other β-lactam antibiotics tested. nih.gov One study reported MIC50 and MIC90 values of 2.9 µg/mL and 64 µg/mL, respectively, positioning it as one of the more active cephalosporins against this organism. nih.gov Another study documented MIC50 and MIC90 values of 4 µg/mL and 16 µg/mL, respectively. medchemexpress.com Further research indicated that cefpiramide was more active against P. aeruginosa than cefoperazone (B1668861), ceftazidime (B193861), ceftriaxone, aztreonam (B1666516), and cefepime (B1668827), with a resistance rate of 12%. nih.gov It was also found to be as active as gentamicin (B1671437) and aztreonam and three times more potent than cefoperazone, cefotaxime (B1668864), and piperacillin (B28561) against carbenicillin-resistant P. aeruginosa infections. nih.gov

**Table 1: In Vitro Activity of Cefpiramide Against *Pseudomonas aeruginosa***

MIC50 (µg/mL) MIC90 (µg/mL) Resistance Rate (%) Reference(s)
2.9 64 Not Reported nih.gov
4 16 Not Reported medchemexpress.com
Not Reported Not Reported 12 nih.gov

Enterobacteriaceae Susceptibility Profiles (e.g., Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae)

Cefpiramide exhibits moderate activity against members of the Enterobacteriaceae family, comparable to second-generation cephalosporins. nih.gov The MIC of cefpiramide for Escherichia coli and Klebsiella pneumoniae was noted to be higher than that of third-generation cephalosporins like cefoperazone, ceftazidime, and ceftriaxone. nih.gov For Enterobacteriaceae in general, one study reported an MIC50 of 4 µg/mL and an MIC90 of 108 µg/mL. nih.gov

Against Enterobacter cloacae, cefpiramide's activity is more limited, with one study finding that 51% of isolates were resistant. nih.gov In contrast, cefoperazone/sulbactam and cefepime showed greater activity against E. cloacae, with resistance rates of 3.9% and 19.6%, respectively. nih.gov

Table 2: In Vitro Activity of Cefpiramide Against Enterobacteriaceae

Organism MIC50 (µg/mL) MIC90 (µg/mL) Resistance Rate (%) Reference(s)
Enterobacteriaceae (general) 4 108 Not Reported nih.gov
Escherichia coli Higher than some 3rd-gen cephalosporins Higher than some 3rd-gen cephalosporins Not Reported nih.gov
Klebsiella pneumoniae Higher than some 3rd-gen cephalosporins Higher than some 3rd-gen cephalosporins Not Reported nih.gov
Enterobacter cloacae Not Reported Not Reported 51 nih.gov

Acinetobacter spp. Activity

Cefpiramide has demonstrated notable activity against Acinetobacter spp. nih.gov In a comparative analysis, cefpiramide was found to be more active against Acinetobacter spp. than cefoperazone. nih.gov Another study reported that approximately 50% of tested Acinetobacter baumannii strains were susceptible to cefpiramide, an activity level comparable to ampicillin/sulbactam and ceftazidime. nih.gov

Other Non-Fermenting Gram-Negative Bacilli (e.g., Stenotrophomonas maltophilia)

Research indicates that cefpiramide is active against the non-fermenting Gram-negative bacillus Stenotrophomonas maltophilia. nih.gov One study found that 50% of ceftazidime-resistant S. maltophilia strains were still susceptible to cefpiramide. nih.gov However, it was also noted that 15.3% of cefpiramide-resistant S. maltophilia strains were susceptible to ceftazidime. nih.gov

Gram-Positive Bacterial Pathogens

Cefpiramide also possesses in vitro activity against certain Gram-positive organisms. medchemexpress.comresearchgate.net

Staphylococcus aureus (Oxacillin-Susceptible) Activity

Cefpiramide is effective against oxacillin-susceptible (methicillin-susceptible) Staphylococcus aureus. nih.gov It has shown activity comparable to other tested β-lactams against these strains, with a reported MIC90 of 2 µg/mL. nih.gov One study determined the MIC50 and MIC90 for staphylococci to be 1.2 µg/mL and 10 µg/mL, respectively. nih.gov Furthermore, cefpiramide was found to be more potent than cefoperazone against infections caused by both β-lactamase-producing and non-β-lactamase-producing S. aureus. nih.gov

**Table 3: In Vitro Activity of Cefpiramide Against Oxacillin-Susceptible *Staphylococcus aureus***

MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
1.2 10 nih.gov
Not Reported 2 nih.gov

Streptococcal Species (e.g., Non-Enterococcal Streptococci, Streptococcus pneumoniae) Activity

Cefpiramide has demonstrated significant in vitro activity against various Streptococcal species. Like many other cephalosporins, Cefpiramide effectively inhibits non-enterococcal streptococci. nih.govoup.com Studies have confirmed its activity against Streptococcus pneumoniae, a key respiratory pathogen. nih.gov In one study, Cefpiramide showed good activity against S. pneumoniae, with a Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90) of 1 µg/mL. nih.gov Another report highlighted its anti-Streptococcus pneumoniae activity in an experimental meningitis model. medchemexpress.com

Enterococcus spp. Activity (e.g., Streptococcus faecalis)

The activity of Cefpiramide against Enterococcus species is more modest. Several studies have described its efficacy as marginal against Enterococcus faecalis (also referred to as Streptococcus faecalis). nih.govoup.commims.com One study reported an MIC50 (Minimum Inhibitory Concentration required to inhibit 50% of strains) of 8.0 mg/L for S. faecalis. nih.govoup.com Another investigation found MIC50 and MIC90 values against E. faecalis to be 13 µg/mL and 43 µg/mL, respectively, classifying it as one of the more active cephalosporins against this organism. nih.govncats.io Other research noted that Cefpiramide has appreciable activity against S. faecalis. nih.gov The activity of Cefpiramide against enterococci was found to be equivalent to that of piperacillin and mezlocillin. researchgate.net

Listeria monocytogenes Activity

Cefpiramide has demonstrated appreciable in vitro activity against Listeria monocytogenes. nih.gov This finding is noteworthy as Listeria monocytogenes is known for its intrinsic resistance to many cephalosporins. biorxiv.org

Comparative In Vitro Antimicrobial Activity with Other Beta-Lactam Antibiotics and Broad-Spectrum Agents

The in vitro efficacy of Cefpiramide has been extensively compared to other beta-lactam antibiotics and broad-spectrum agents against a wide range of bacterial isolates.

However, Cefpiramide shows greater activity against glucose non-fermenting bacteria. nih.gov Its activity against Pseudomonas aeruginosa is a significant feature. It has been shown to be more active against P. aeruginosa (12% resistance rate) than cefoperazone, ceftazidime, ceftriaxone, aztreonam, and cefepime. nih.gov The activity of Cefpiramide against P. aeruginosa was found to be comparable to that of piperacillin and cefoperazone, inhibiting 90% of strains at concentrations of ≤16.0 µg/mL. asm.orgcapes.gov.br While it inhibited many P. aeruginosa strains resistant to carbenicillin, piperacillin, and cefotaxime, it was less active than ceftazidime and cefsulodin. nih.gov

Against Acinetobacter species, Cefpiramide was found to be more active than cefoperazone. nih.gov In a study of Acinetobacter baumannii, Cefpiramide was one of the more active agents, with approximately 50% of tested strains being susceptible, an activity level similar to ampicillin/sulbactam and ceftazidime. nih.gov

The activity of Cefpiramide against Gram-positive organisms, such as staphylococci and streptococci, is comparable to that of cefoperazone. asm.orgnih.gov

Table 1: Comparative MIC90 Values (µg/mL) of Cefpiramide and Other Antibiotics

Organism Cefpiramide Cefoperazone Ceftazidime Cefotaxime Piperacillin
P. aeruginosa 16 asm.org 16 asm.org >16 asm.org >16 asm.org 16 asm.org
S. pneumoniae 1 nih.gov - - - -
E. faecalis 43 nih.gov - - - -
Staphylococci 10 nih.gov - - - -

Data derived from multiple sources. nih.govnih.govasm.org Values indicate the concentration at which 90% of isolates were inhibited.

Table 2: Comparative Activity of Cefpiramide against P. aeruginosa

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL)
Cefpiramide 2.9 nih.gov 64 nih.gov
Cefpiramide 4 medchemexpress.com 16 medchemexpress.com
Ceftazidime 8 scielo.br -
Imipenem 4 scielo.br -

Data derived from multiple sources. medchemexpress.comnih.govscielo.br MIC50/90 values represent the concentration inhibiting 50% and 90% of isolates, respectively.


Mechanisms of Bacterial Resistance to Cefpiramide

Beta-Lactamase Hydrolysis and Stability Studies

Cefpiramide (B47137), a third-generation cephalosporin (B10832234), demonstrates a degree of vulnerability to hydrolysis by various beta-lactamase enzymes produced by Gram-negative bacilli. This enzymatic degradation is a primary mechanism of bacterial resistance, limiting the antibiotic's efficacy. Stability studies have been conducted to characterize the extent of this susceptibility and to identify the specific enzymes responsible for its inactivation.

Susceptibility to Specific Beta-Lactamase Classes from Gram-Negative Bacilli

Research indicates that Cefpiramide's stability varies significantly depending on the class of beta-lactamase it encounters. It has been shown to be moderately susceptible to hydrolysis by a variety of beta-lactamases from Gram-negative bacilli, exhibiting a profile similar to that of cefoperazone (B1668861) in this regard nih.govoup.com.

Notably, Cefpiramide is susceptible to hydrolysis by common plasmid-mediated beta-lactamases, including the TEM and SHV enzyme families nih.gov. These enzymes are prevalent in Enterobacteriaceae and are a frequent cause of resistance to many beta-lactam antibiotics.

In addition to plasmid-mediated enzymes, Cefpiramide is also hydrolyzed by certain chromosomal beta-lactamases. Specifically, the Type Ic cephalosporinase (B13388198) produced by Proteus vulgaris has been shown to inactivate the drug nih.gov. However, a key aspect of Cefpiramide's stability profile is its resistance to attack by most other chromosomal beta-lactamases nih.gov. This selective stability suggests that while it is vulnerable to certain common and potent beta-lactamases, it may remain effective against bacteria that rely solely on other types of chromosomal enzymes for resistance.

Impact of Beta-Lactamase Production on Cefpiramide Efficacy In Vitro

The production of beta-lactamases by bacteria has a direct and measurable impact on the in vitro efficacy of Cefpiramide, as demonstrated by increases in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The presence of these enzymes effectively reduces the concentration of active antibiotic, necessitating higher doses to achieve a therapeutic effect.

Studies have documented the effectiveness of Cefpiramide against a large number of bacterial isolates, indicating its general utility nih.govoup.com. However, when facing bacteria that produce specific extended-spectrum beta-lactamases (ESBLs), its activity can be compromised. For instance, in a study involving a common Escherichia coli host, the introduction of various TEM- and SHV-derived ESBLs enhanced resistance to Cefpiramide. Despite this, for E. coli strains producing TEM-type enzymes, the MICs of Cefpiramide were found to be 8 µg/ml or less, suggesting that it may still retain some level of clinical relevance against these strains nih.gov.

The following table presents data on the MIC of Cefpiramide against E. coli strains producing different types of extended-spectrum beta-lactamases.

Bacterial StrainBeta-Lactamase ProducedCefpiramide MIC (µg/ml)
Escherichia coliTEM-type ESBLs≤ 8

Efflux Pump Systems and Cefpiramide Transport Research

Efflux pumps are another significant mechanism of antibiotic resistance in bacteria, actively transporting antimicrobial agents out of the cell and thereby reducing their intracellular concentration to sub-therapeutic levels. These transport proteins can be specific to a single substrate or can have broad specificity, extruding a wide range of compounds.

Despite the importance of efflux pumps in multidrug resistance, there is a notable lack of specific research findings in the available scientific literature that directly investigate the interaction between Cefpiramide and bacterial efflux pump systems. Extensive searches for studies detailing whether Cefpiramide is a substrate for common efflux pumps in Gram-negative bacteria, such as the AcrAB-TolC system in Escherichia coli or the MexAB-OprM system in Pseudomonas aeruginosa, have not yielded any specific results. Consequently, the role that efflux pump systems may play in conferring resistance to Cefpiramide remains an area that requires further investigation.

Penicillin-Binding Protein Modifications and Altered Target Affinity

The bactericidal action of beta-lactam antibiotics, including Cefpiramide, is achieved through their binding to and inactivation of penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. A common mechanism of resistance to beta-lactam antibiotics involves the modification of these target PBPs, which can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

Furthermore, there is no direct evidence from the available literature to suggest that alterations in PBP target affinity are a clinically significant mechanism of resistance to Cefpiramide. Research on other cephalosporins has shown that even minor modifications in the structure of PBPs can lead to a significant decrease in binding and a corresponding increase in antibiotic resistance. However, whether similar PBP modifications affect the efficacy of Cefpiramide remains an open question that necessitates dedicated research.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in Vitro Research

Combination Studies with Aminoglycosides (e.g., Gentamicin (B1671437), Tobramycin, Amikacin)

In vitro research has consistently demonstrated marked synergistic interactions when cefpiramide (B47137) is combined with aminoglycoside antibiotics against various bacterial isolates, particularly Pseudomonas aeruginosa. This synergy is a significant finding, as infections caused by P. aeruginosa can be challenging to treat due to intrinsic and acquired resistance mechanisms.

Studies have shown that the combination of cefpiramide with gentamicin is effective in synergistically inhibiting a majority of tested P. aeruginosa strains. For instance, one study reported that 8 out of 10 strains of P. aeruginosa were synergistically inhibited by this combination. oup.comnih.gov Similarly, when tested against strains of Enterobacter cloacae, the cefpiramide-gentamicin combination demonstrated synergy against half of the strains evaluated. oup.comnih.gov

The synergistic activity of cefpiramide extends to other aminoglycosides as well. Research has confirmed a marked synergistic interaction between cefpiramide and tobramycin, as well as with amikacin (B45834). nih.gov Against a panel of 30 gentamicin-resistant gram-negative bacilli, combinations of cefpiramide with various aminoglycosides were evaluated. Cefpiramide was among the beta-lactams that most frequently demonstrated inhibitory synergistic activity, with synergy observed in 35% of the assays. nih.gov When specifically combined with amikacin, the synergistic activity was noted in 29% of the assays against these resistant isolates. nih.gov

The below table summarizes the findings from in vitro synergy testing of Cefpiramide with various aminoglycosides against different bacterial species.

Aminoglycoside Bacterial Species Synergy Observed
GentamicinPseudomonas aeruginosaSynergistic inhibition in 8 of 10 strains oup.comnih.gov
GentamicinEnterobacter cloacaeSynergistic inhibition in 5 of 10 strains oup.comnih.gov
TobramycinPseudomonas aeruginosaMarked synergistic interaction reported nih.gov
AmikacinPseudomonas aeruginosaMarked synergistic interaction reported nih.gov
Various AminoglycosidesGentamicin-resistant gram-negative bacilliInhibitory synergistic activity in 35% of assays nih.gov

Combinations with Other Beta-Lactam and Non-Beta-Lactam Antibiotics

The interaction of cefpiramide with other beta-lactam antibiotics has revealed instances of both synergy and antagonism. A notable antagonistic interaction has been observed when cefpiramide is combined with cefoxitin (B1668866). Studies have shown that cefoxitin antagonizes the activity of cefpiramide against most tested strains of P. aeruginosa. oup.comnih.gov This antagonism is an important consideration in clinical settings where combination therapy with multiple beta-lactams might be contemplated.

In contrast, synergistic effects have been documented when cefpiramide is combined with certain non-beta-lactam antibiotics. A study investigating the therapeutic efficacy of a cefpiramide-ciprofloxacin combination in experimental pseudomonal infections found the combination to be significantly more effective than either drug alone, a result consistent with in vitro synergistic effects. oup.com Research on the related fourth-generation cephalosporin (B10832234), cefpirome (B1668871), has also shown synergistic effects with fluoroquinolones, though these were often weak. nih.gov

Furthermore, the combination of cephalosporins with fosfomycin (B1673569) has been an area of interest. While specific studies on cefpiramide and fosfomycin are limited, research on other cephalosporins suggests a potential for synergy. nih.govnih.gov Fosfomycin, in combination with various beta-lactams, has demonstrated synergistic or additive effects in a high percentage of tested combinations, suggesting that beta-lactams may be favorable partners for fosfomycin. researchgate.netwhiterose.ac.ukwhiterose.ac.uk

The following table outlines the observed interactions between Cefpiramide and other classes of antibiotics from in vitro studies.

Antibiotic Class Specific Antibiotic Interaction with Cefpiramide Target Organism(s)
Beta-Lactam (Cephamycin)CefoxitinAntagonism oup.comnih.govPseudomonas aeruginosa
FluoroquinoloneCiprofloxacinSynergy oup.comPseudomonas species
FluoroquinolonePefloxacin, OfloxacinAdditive or Indifferent nih.govVarious Gram-negative and Gram-positive bacteria
Phosphonic AcidFosfomycinPotential for Synergy (based on cephalosporin class data) nih.govnih.govGram-negative and Gram-positive bacteria

Time-Kill Kinetic Studies of Cefpiramide Combinations

Time-kill kinetic assays are a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies provide valuable insights into the pharmacodynamic interactions of antibiotic combinations, confirming and expanding upon the findings of checkerboard synergy tests. A synergistic interaction in a time-kill study is typically defined as a ≥2-log10 decrease in the colony-forming unit (CFU)/mL count by the combination compared with the most active single agent. nih.gov

Time-kill synergy studies have corroborated the synergistic potential of cefpiramide combinations observed in static tests. For instance, marked synergistic interaction was demonstrated in time-kill studies between cefpiramide and the aminoglycosides gentamicin, tobramycin, and amikacin against P. aeruginosa. nih.gov These studies showed that the combination of these agents leads to a more rapid and extensive killing of the bacteria than either agent used alone.

Pharmacokinetic and Biotransformation Research Pre Clinical/animal Models

Absorption and Distribution Studies in Animal Models (e.g., Mice, Rats, Rabbits)

The initial phase of a drug's action involves its absorption into the bloodstream and subsequent distribution to various tissues and fluids. In pre-clinical settings, mice, rats, and rabbits are commonly used to model these processes for Cefpiramide (B47137).

Following administration, the concentration of Cefpiramide in the blood serum changes over time, reaching a peak before being gradually eliminated. Studies in various animal models have delineated these profiles, providing key pharmacokinetic parameters such as peak serum concentration (Cmax) and serum half-life (t½), which is the time it takes for the drug concentration in the serum to reduce by half.

In mice , subcutaneous administration of Cefpiramide at a dose of 50 mg/kg resulted in a peak serum concentration of 76 µg/mL with a corresponding serum half-life of 87 minutes. nih.gov In rats , the same subcutaneous dose led to a significantly higher peak serum concentration of 174 µg/mL, while the serum half-life was shorter at 49 minutes. nih.gov The pharmacokinetic properties of Cefpiramide in both mice and rats were found to be superior to those of cefotaxime (B1668864) and cefoperazone (B1668861). nih.gov

In rabbits , the plasma half-life of Cefpiramide has been reported to be much longer than that of other cephalosporins like cefoperazone and cefazolin, indicating a prolonged presence in the circulation. nih.gov

Pharmacokinetic Parameters of Cefpiramide in Animal Models
Animal ModelAdministration RoutePeak Serum Concentration (Cmax)Serum Half-Life (t½)Source
MiceSubcutaneous76 µg/mL87 minutes nih.gov
RatsSubcutaneous174 µg/mL49 minutes nih.gov
RabbitsIntravenousData not available in a comparable formatLonger than cefoperazone and cefazolin nih.gov

The effectiveness of an antibiotic is highly dependent on its ability to penetrate infected tissues and fluids. Studies in animal models have investigated the distribution of Cefpiramide into various body compartments.

In rabbits with implanted peritoneal capsules, the penetration of Cefpiramide into the peritoneal capsular fluid demonstrated slow accumulation and elimination, a characteristic feature for extravascular sites with a low surface area to volume ratio. nih.gov The peak concentration in the capsular fluid was observed at 8 hours post-administration. nih.gov The dynamics of this penetration were well-described by a model incorporating capsule penetration and elimination rate constants. nih.gov

Information regarding the penetration of Cefpiramide into the cerebrospinal fluid (CSF) in animal models is limited. However, studies on other cephalosporins, such as cefuzoname, in rabbits with meningitis have shown that inflammation of the meninges significantly increases the penetration of these antibiotics into the CSF compared to healthy meninges. nih.gov For many β-lactam antibiotics, penetration into the CSF in the absence of inflammation is generally poor. asm.org

Tissue and Fluid Penetration of Cefpiramide in Rabbits
Fluid/TissueKey FindingSource
Peritoneal Capsular FluidSlow accumulation and elimination, with a peak concentration at 8 hours. nih.gov
Cerebrospinal FluidSpecific data for Cefpiramide is limited. Other cephalosporins show increased penetration during meningitis. nih.govasm.org

The extent to which a drug binds to proteins in the blood, primarily albumin, can significantly influence its distribution and availability to exert its therapeutic effect. Only the unbound (free) fraction of the drug is pharmacologically active.

The plasma protein binding of Cefpiramide has been examined in several animal species and was found to be exclusively to albumin. nih.gov Cefpiramide was more strongly bound to human plasma than to animal plasma. nih.gov In a comparative study, the protein binding of Cefpiramide in the plasma of different animal species was determined. While specific percentages from this particular study are not detailed, it was noted that such characteristics are crucial for extrapolating drug disposition from animals to humans. nih.gov Another study reported that in rabbit plasma, the protein binding of Cefpiramide was 89.0 ± 0.3%. nih.gov General studies on antibiotic protein binding suggest that there is no significant difference in binding between humans and rats or rabbits, whereas a significant difference exists with dogs and mice. nih.gov

Plasma Protein Binding of Cefpiramide in Animal Models
Animal ModelProtein Binding PercentageSource
RatComparable to humans nih.gov
Rabbit89.0 ± 0.3% nih.gov
DogSignificantly different from humans nih.gov
MouseSignificantly different from humans nih.gov

Elimination Pathways in Animal Models (e.g., Renal and Biliary Excretion)

The body eliminates drugs through various pathways, primarily via the kidneys (renal excretion) into the urine and through the liver (biliary excretion) into the feces.

In rats , Cefpiramide is mainly excreted into the bile. nih.gov Studies in healthy Sprague-Dawley rats have established the pharmacokinetic parameters related to its excretion. However, in Eisai hyperbilirubinemic mutant rats, a model for conjugated hyperbilirubinemia, the biliary clearance of Cefpiramide was markedly decreased to less than 10% of that in healthy rats. nih.gov This reduction in biliary excretion was compensated by a significant increase in urinary excretion, with the total urinary recovery of unchanged Cefpiramide increasing threefold and renal clearance doubling. nih.gov This indicates a flexible elimination pathway that can adapt to certain pathological conditions.

In an isolated and perfused rabbit liver model, it was confirmed that the liver plays a major role in the elimination of Cefpiramide. nih.gov In this model, 40.4% of the administered dose was eliminated in the bile over a 3-hour period. nih.gov The study also suggested that Cefpiramide is not significantly metabolized in the liver, with a biotransformation rate of only 0.3%. nih.gov

Elimination of Cefpiramide in Animal Models
Animal ModelPrimary Elimination RouteKey FindingsSource
RatBiliaryIn hyperbilirubinemia, biliary excretion decreases and renal excretion increases. nih.gov
RabbitBiliaryApproximately 40.4% of the dose is eliminated in bile within 3 hours in an isolated liver model. Minimal hepatic metabolism observed. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Cefpiramide Disposition in Animal Systems

Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion of drugs in the body based on physiological and biochemical parameters. These models can be powerful tools for predicting drug disposition in different species and for extrapolating data from animals to humans.

While the development and application of PBPK models for various pharmaceuticals, including some cephalosporins, have been reported, specific PBPK models for Cefpiramide in animal systems are not extensively detailed in the available literature. nih.govresearchgate.net The development of such a model for Cefpiramide would involve integrating its specific physicochemical properties, such as its pKa, logP, and molecular weight, with the physiological parameters of the animal model being studied (e.g., organ volumes, blood flow rates). epa.gov

Generic PBPK models for children have been developed and evaluated, showcasing the potential of this approach to predict pharmacokinetics across different age groups and, by extension, across species. epa.govresearchgate.net For other cephalosporins like cefepime (B1668827), PBPK models have been developed to predict pharmacokinetics in various populations, including those with disease states. nih.gov The principles and methodologies used in these models could be adapted to develop a PBPK model for Cefpiramide, which would be invaluable for a more mechanistic understanding of its disposition and for improving the accuracy of interspecies scaling.

Synthetic Chemistry and Process Research of Cefpiramide Sodium

Novel Synthesis Pathways and Methodologies

The synthesis of Cefpiramide (B47137) sodium has been the subject of process optimization to improve yield, purity, and crystal form. Traditional methods often resulted in inconsistent crystallization and non-uniform crystal shapes, which could affect the product's stability and filtration efficiency.

A patented method addresses these issues by reacting Cefpiramide acid with an amine, such as triethylamine, diethylamine, or ethylenediamine, in an organic solvent at a controlled temperature range of -10 to 40°C. google.com Following this reaction, a solution of a weak acid strong base sodium salt, like sodium thiocyanate (B1210189) or sodium lactate, in acetone (B3395972) is added dropwise. google.com This process, which involves adjusting the pH to between 6 and 8, is designed to produce Cefpiramide sodium with a more uniform crystal form, better color, higher purity, and improved stability. google.com

Another approach involves the preparation of Cefpiramide sodium using a mixed solvent system. In one example, Cefpiramide acid is dissolved in a mixture of purified water, acetone, ethyl acetate (B1210297), and ethanol. patsnap.com Salt formation and crystallization are then induced by adding a solution of sodium isooctanoate in acetone. patsnap.com This method is reported to yield a product with high purity and good stability, suitable for large-scale industrial production. patsnap.com

These methodologies represent advancements over prior techniques that struggled with controlling crystallization, leading to low purity and poor stability. google.com The key innovation lies in the controlled precipitation of the sodium salt from a specifically designed solvent system, which facilitates the formation of uniform and stable crystals. google.compatsnap.com

Crystallization Phenomena and Polymorphism Studies

The solid-state properties of Cefpiramide are critical for its stability and efficacy. Research has identified at least two solid-state forms of Cefpiramide: a crystalline form and an amorphous form. omicsonline.org Stability studies under accelerated (40°C / 75% RH) and stress (60°C / 75% RH) conditions have demonstrated that the crystalline form of Cefpiramide is significantly more stable than its amorphous counterpart. omicsonline.org The presence of polymorphs is a common phenomenon in pharmaceuticals and can have a substantial impact on thermodynamic stability. omicsonline.org

Differential Scanning Calorimetry (DSC) analysis of the crystalline form showed an absorption peak around 181°C, which is attributed to the release of crystal water, suggesting that the crystalline structure is a hydrate. omicsonline.org It is hypothesized that each molecule of Cefpiramide may contain two molecules of crystal water. omicsonline.org

A notable phenomenon observed during the crystallization of Cefpiramide sodium is the formation of a metastable gel. researchgate.netresearchgate.net This gelation is not seen as a detriment; instead, it has been found to facilitate the formation of products with desirable properties, such as larger and more regular crystal shapes. researchgate.net The gel forms when networks of Cefpiramide sodium molecules entrap the solvent molecules. researchgate.netresearchgate.net This self-assembly into a three-dimensional network is driven by interactions such as hydrogen bonding between carbonyl, amide, and carboxylic groups. researchgate.net

The transition from this gel state to a crystalline solid is a systematic process that can be divided into three main stages: researchgate.netresearchgate.net

Metastable-State Gelation: As the temperature of the solution is decreased, the system first enters a metastable gel state. researchgate.net

Microcrystal Growth: Within the gel, initial microcrystals begin to form and grow slowly. The growth rate is moderated by the low supersaturation environment within the gel matrix. researchgate.net

Gel-Crystal Transition: The gelator molecules slowly assemble onto the growing crystals. This disrupts the equilibrium of the gel network, causing it to eventually collapse and disappear, leaving behind larger, more uniform final crystals. researchgate.netresearchgate.net

This gel-mediated crystallization ultimately yields a more ideal crystal product compared to processes where gelation does not occur, which tend to produce small, irregular, and aggregated crystals. researchgate.net

The choice of solvent is a critical factor that influences the crystallization process, including the tendency for gelation and the final crystal morphology. researchgate.net The interaction between the drug molecule and the solvent can affect nucleation rates, crystal growth habits, and even which polymorphic form is produced. whiterose.ac.ukkinampark.com

In the case of Cefpiramide sodium, Hansen solubility parameters have been used to analyze and predict the effect of different solvents on the gelation phenomenon. researchgate.net This analysis serves as a practical guide for selecting appropriate solvent systems in production to achieve the desired gel-mediated crystallization. researchgate.net For instance, the gelation of Cefpiramide sodium was observed to produce ideal crystals with a uniform shape, whereas crystallization without gelation resulted in aggregated crystals. researchgate.net The solvent system directly impacts whether the crystallization pathway proceeds through this beneficial gel phase. researchgate.net

Generally, for many active pharmaceutical ingredients, polar solvents can lead to more elongated, plate-like morphologies, while apolar solvents may produce needle-like crystals. whiterose.ac.uk The viscosity of the solution and the solubility of the compound in the chosen solvent system are key parameters; high solubility and viscosity can inhibit crystallization by leading to very long induction times for nucleation. whiterose.ac.uk The careful selection of solvents and anti-solvents is therefore essential for controlling the crystal properties of Cefpiramide sodium.

Characterization of Synthetic Intermediates and Final Product Purity

The quality control of Cefpiramide sodium requires rigorous characterization of the starting materials, synthetic intermediates, and the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to determine the purity of both the Cefpiramide acid raw material and the final Cefpiramide sodium product. google.comresearchgate.net

In synthetic processes, the purity of the final product is a key metric of success. For example, a novel synthesis pathway reported achieving a purity of 99.7% for Cefpiramide sodium, with total impurities at 0.21%. google.com Another described method also emphasizes the high purity of the resulting product. patsnap.com

Characterization extends beyond simple purity assays. Stability-indicating parameters are also critical. For Cefpiramide, these include monitoring for related substances and the formation of high molecular mass polymers over time. omicsonline.org Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are employed to study the solid-state properties, such as identifying the presence of crystalline water and determining the physical form (crystalline vs. amorphous). omicsonline.org The characterization data is crucial for ensuring that each batch of the drug is stable, pure, and possesses the correct physical properties.

Analytical Methodologies for Cefpiramide Sodium in Research

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography and gas chromatography, stands as a cornerstone for the analysis of Cefpiramide (B47137) (sodium). These methods offer high resolution, sensitivity, and specificity for separating the drug from impurities, degradation products, and residual solvents.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of Cefpiramide in various matrices, including biological fluids like plasma and urine, as well as in pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its analysis.

Research has demonstrated the development and validation of RP-HPLC methods for quantifying Cefpiramide. For instance, one method for determining Cefpiramide levels in human plasma and urine utilized a Discovery ODS C18 column with a mobile phase consisting of a methanol, acetic triethylamine, and water mixture (640:3:1357, pH 5.38). nih.gov Detection was carried out at a UV wavelength of 254 nm, with acetanilide (B955) used as an internal standard. nih.gov This method proved to be linear over concentration ranges of 1.25–160 µg·ml⁻¹ in serum and 2.5–160 µg·ml⁻¹ in urine, with recoveries around 99%. nih.gov

Another validated HPLC method was developed for the quantification of Cefpiramide in human plasma and bile, a significant application given its use in treating biliary infections. This assay used a Capcell Pak C18 column and a timed-gradient mobile phase of 0.1 M sodium acetate (B1210297) (pH 5.2) and acetonitrile (B52724), with detection at 273 nm. chromatographyonline.com The method demonstrated linearity from 1 to 150 μg/ml in both plasma and bile. chromatographyonline.com The precision of this method was confirmed by low within- and between-run coefficients of variation. chromatographyonline.com

The versatility of HPLC allows for its application in drug-metal interaction studies, which are important for understanding the stability and complexation behavior of the drug.

Interactive Data Table: HPLC Methodologies for Cefpiramide Analysis

Parameter Method 1 (Plasma/Urine) nih.gov Method 2 (Plasma/Bile) chromatographyonline.com
Column Discovery ODS C18 (250 mm×4.6mm, 5μm) Capcell Pak C18 (4.6 × 250 mm)
Mobile Phase Methanol:Acetic Triethylamine:H₂O (640:3:1357, pH 5.38) Timed-gradient of 0.1 M Sodium Acetate (pH 5.2) and Acetonitrile
Flow Rate Not specified 1 ml/min
Detection (UV) 254 nm 273 nm
Internal Standard Acetanilide Cefoperazone (B1668861)
Linearity Range 1.25–160 µg·ml⁻¹ (serum), 2.5–160 µg·ml⁻¹ (urine) 1–150 μg/ml (plasma and bile)
Recovery 99.58±2.94% (plasma), 98.72±1.97% (urine) Not specified
RSD < 7% Within-run: 0.570-4.43% (plasma), 0.814-6.34% (bile)

Gas Chromatography (GC) for Residual Solvent Analysis

Gas Chromatography (GC), particularly when coupled with a headspace sampler, is the standard method for identifying and quantifying residual volatile organic solvents that may be left over from the manufacturing process of active pharmaceutical ingredients like Cefpiramide sodium. The presence of these solvents is strictly regulated due to their potential toxicity.

A specific headspace solid-phase microextraction (SPME) GC method has been developed for the determination of five residual organic solvents in Cefpiramide sodium: methanol, ethanol, acetone (B3395972), acetonitrile, and N,N-dimethylacetamide. ingentaconnect.com This method employs an OV-1301 column with a flame ionization detector (FID). ingentaconnect.com The SPME fiber used was coated with a 95 μm film of polymethylphenylvinylsiloxane/hydroxy-terminated silicone oil. ingentaconnect.com

The developed method demonstrated excellent performance, achieving complete separation of the five solvents with good linearity (r: 0.9992-0.9999). ingentaconnect.com The precision was high, with a relative standard deviation (RSD) of less than 10%, and the average recovery rates were between 87.6% and 101.8%. ingentaconnect.com The detection limits were low, ranging from 0.01 to 0.2 μg·mL⁻¹, indicating the method is rapid, sensitive, and accurate for quality control purposes. ingentaconnect.com General HS-GC-FID methods for cephalosporins often use a 6% cyanopropyl-phenyl- 94% dimethyl polysiloxane capillary column and programmed temperature gradients to resolve a wide range of solvents. rsc.org

Interactive Data Table: GC Method for Residual Solvents in Cefpiramide sodium ingentaconnect.com

Parameter Method Details
Technique Headspace Solid-Phase Microextraction Gas Chromatography (SPME-GC)
Column OV-1301
Detector Flame Ionization Detector (FID)
Carrier Gas Nitrogen
Analytes Methanol, Ethanol, Acetone, Acetonitrile, N,N-dimethylacetamide
Linearity (r) 0.9992 - 0.9999
Precision (RSD) < 10%
Average Recovery 87.6% - 101.8%
Detection Limits 0.01 - 0.2 μg·mL⁻¹

Electrophoretic Techniques

Capillary electrophoresis offers a high-efficiency alternative to HPLC for the analysis of pharmaceuticals. Its advantages include very small sample volume requirements and rapid analysis times.

Capillary Zone Electrophoresis (CZE) for Purity and Content Analysis

Capillary Zone Electrophoresis (CZE) has been successfully applied to the analysis of Cefpiramide sodium for purity and content determination. In one study, a CZE method was established using a 20 mmol/L borax (B76245) solution as the background electrolyte. ingentaconnect.com The separation was achieved by applying a voltage of 16 kV, with UV detection at 254 nm. ingentaconnect.com

This CZE method demonstrated good precision, with the relative standard deviation (RSD) of the peak area for Cefpiramide sodium being 5.28% for five consecutive injections on the same day. nih.gov The inter-day precision was also good, with an RSD of 4.81% over six days. nih.gov The recovery of Cefpiramide sodium using this method was found to be in the range of 93.9% to 111.9%. nih.gov These findings indicate that CZE is a reliable and precise method for the quality control of Cefpiramide sodium. Another study highlighted the advantages of electrokinetic chromatography, a related technique, for determining Cefpiramide in human plasma, noting its high separation efficiency compared to HPLC and the ability to analyze samples with minimal pretreatment. researchgate.net

Interactive Data Table: CZE Method for Cefpiramide sodium Analysis ingentaconnect.comnih.gov

Parameter Method Details
Technique Capillary Zone Electrophoresis (CZE)
Background Electrolyte 20 mmol/L Borax solution
Applied Voltage 16 kV
Detection (UV) 254 nm
Intra-day Precision (RSD) 5.28%
Inter-day Precision (RSD) 4.81%
Recovery 93.9% - 111.9%

Spectroscopic Characterization and Molecular Interaction Studies

Spectroscopic techniques are indispensable for characterizing the structure of Cefpiramide and studying its interactions with biological targets, such as proteins. These methods provide valuable insights into binding mechanisms, conformational changes, and the stability of drug-protein complexes.

Multi-Spectroscopic Approaches for Protein Interaction (e.g., Fluorescence Spectroscopy, Circular Dichroism, UV-Vis Spectroscopy)

The interaction of drugs with plasma proteins, particularly human serum albumin (HSA), is a critical factor in their pharmacokinetic profile. Multi-spectroscopic approaches are employed to comprehensively study these interactions. While specific multi-technique studies focusing solely on Cefpiramide are not widely published, the principles are well-established through research on other cephalosporins, such as ceftazidime (B193861). drugbank.com

Fluorescence Spectroscopy is used to investigate the binding of a drug to a protein by monitoring the quenching of the protein's intrinsic fluorescence, which typically arises from tryptophan residues. drugbank.commdpi.com The quenching mechanism (static or dynamic) can be elucidated, and binding parameters such as the binding constant (Ka) and the number of binding sites can be calculated. drugbank.com For instance, in studies with other cephalosporins, fluorescence quenching of HSA indicated a static quenching mechanism, with binding affinities in the order of 10⁴ M⁻¹. drugbank.com

Circular Dichroism (CD) Spectroscopy provides information about conformational changes in the secondary structure of the protein upon drug binding. nih.govdrugbank.com HSA has characteristic negative peaks around 208 and 222 nm, which are indicative of its α-helical content. drugbank.com Changes in the intensity of these peaks after the addition of a drug like Cefpiramide would suggest alterations in the protein's secondary structure, such as a decrease or increase in α-helicity. drugbank.com

UV-Vis Absorption Spectroscopy is used to study the formation of drug-protein complexes. Changes in the absorption spectrum of the protein or the drug upon interaction, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance (hyperchromic or hypochromic effect), indicate complex formation and can provide insights into the binding mode. nih.gov

Together, these spectroscopic techniques offer a powerful toolkit to characterize the binding of Cefpiramide to proteins like HSA, providing a detailed picture of the interaction at the molecular level.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used for the structural elucidation and quality control of pharmaceutical compounds, including Cefpiramide. researchgate.net This method identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational energies of different chemical bonds. youtube.com The resulting FT-IR spectrum serves as a unique molecular "fingerprint," allowing for the confirmation of the compound's identity and the detection of impurities or structural changes. researchgate.netyoutube.com

In the analysis of Cefpiramide, FT-IR spectroscopy is crucial for verifying the presence of its key functional groups. The complex structure of Cefpiramide includes a β-lactam ring, a carboxyl group, amide linkages, a hydroxyphenyl group, and a substituted pyridine (B92270) ring, all of which exhibit characteristic absorption bands in the infrared spectrum. nih.govwikipedia.org For instance, the stretching vibration of the carbonyl (C=O) group within the β-lactam ring is a critical identifier for cephalosporins and typically appears in a distinct region of the spectrum. researchgate.net Similarly, the broad O-H stretching band from the phenolic hydroxyl group and the carboxylic acid, N-H stretching from the amide groups, and C=O stretching from the amide and carboxyl groups provide further structural confirmation. researchgate.net

Researchers can compare the obtained spectrum of a Cefpiramide sample against a reference standard to ensure its authenticity. Any significant shifts in peak position or the appearance of new peaks could indicate the presence of impurities, degradation products, or a different polymorphic form. researchgate.net This technique is valuable throughout the drug development process, from raw material verification to final product quality assessment. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Cefpiramide Functional Groups This table is illustrative and based on typical wavenumber ranges for the specified functional groups.

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)
Phenolic & Carboxylic O-HStretching (broad)3500 - 3200
Amide N-HStretching3400 - 3250
Carbonyl (β-Lactam)C=O Stretching1780 - 1760
Carbonyl (Amide)C=O Stretching1680 - 1630
Carbonyl (Carboxylic Acid)C=O Stretching1725 - 1700
Aromatic C=CStretching1600 - 1450

Mass Spectrometry Applications (e.g., HPLC-MS/MS for Bioanalysis)

Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC) as in HPLC-MS/MS, is a highly sensitive and selective method for the quantitative analysis of drugs like Cefpiramide in biological matrices. mdpi.commdpi.com This technique is the gold standard for pharmacokinetic studies, enabling the precise measurement of drug concentrations in plasma, urine, and other tissues over time. mdpi.comhplc.eu

The bioanalytical process for Cefpiramide using HPLC-MS/MS typically involves several key steps. First, the sample (e.g., human plasma) undergoes a preparation procedure to remove proteins and other interfering substances. Common methods include protein precipitation with solvents like acetonitrile or solid-phase extraction (SPE), which provides a cleaner extract and can improve sensitivity. mdpi.commdpi.com An internal standard, a compound with similar chemical properties to Cefpiramide, is often added at the beginning of this process to ensure accuracy and account for any sample loss during preparation. nih.gov

Following preparation, the extracted sample is injected into the HPLC system. The HPLC column, often a C18 reversed-phase column, separates Cefpiramide from other remaining components based on their physicochemical properties. researchgate.netmagtechjournal.com The separated analyte then enters the mass spectrometer. In the MS, molecules are ionized (e.g., by electrospray ionization - ESI) and fragmented. The tandem mass spectrometer (MS/MS) allows for highly specific detection by monitoring a particular fragmentation pattern—a transition from a specific parent ion (precursor ion) to a daughter ion (product ion). mdpi.comresearchgate.net This high specificity minimizes interference from other substances in the biological matrix, allowing for very low limits of quantification. mdpi.com

Table 2: Illustrative Parameters for a Bioanalytical HPLC-MS/MS Method for Cefpiramide

ParameterDescriptionExample
Sample Preparation Method to isolate the analyte from plasmaProtein Precipitation with Acetonitrile or Solid-Phase Extraction (SPE)
HPLC Column Stationary phase for chromatographic separationC18 column (e.g., 250 mm x 4.6 mm, 5 µm) magtechjournal.com
Mobile Phase Solvents used to carry the sample through the columnA gradient of aqueous formic acid and acetonitrile mdpi.com
Ionization Mode Method to generate ions for MS analysisElectrospray Ionization (ESI), positive or negative mode
Detection Mode Specifies the ions monitored for quantificationMultiple Reaction Monitoring (MRM)
MS/MS Transition Precursor ion → Product ion (m/z)Specific m/z values for Cefpiramide and the internal standard

Microbiological Susceptibility Testing Methodologies (e.g., Microbroth Dilution, Disk Diffusion)

Determining the in vitro activity of Cefpiramide against various bacterial pathogens is essential for its clinical application. This is achieved through standardized antimicrobial susceptibility testing (AST) methodologies, primarily broth dilution and disk diffusion. bio-rad.com These tests measure the concentration of the antibiotic required to inhibit bacterial growth.

Microbroth Dilution

The microbroth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. youtube.comyoutube.com In this method, a standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of Cefpiramide. nih.govnih.gov After incubation, the wells are inspected for turbidity, which indicates bacterial growth. The lowest concentration of Cefpiramide in a clear well is recorded as the MIC. youtube.com Research studies have utilized this method to establish the MIC₅₀ and MIC₉₀ values for Cefpiramide, which represent the concentrations required to inhibit 50% and 90% of the tested bacterial isolates, respectively. nih.gov For example, one study found the MIC₉₀ of Cefpiramide against Pseudomonas aeruginosa to be 16 µg/mL. medchemexpress.com

Table 3: Example of Microbroth Dilution Results for Cefpiramide against P. aeruginosa Data derived from research findings. medchemexpress.com

ParameterMIC Value (µg/mL)
MIC₅₀4
MIC₉₀16

Disk Diffusion

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method that provides a simpler alternative to MIC testing. hardydiagnostics.comslideshare.net In this procedure, a paper disk impregnated with a specific amount of Cefpiramide is placed on an agar (B569324) plate that has been uniformly inoculated with a test bacterium. bio-rad.com The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, a circular zone of no growth, known as the zone of inhibition, will be present around the disk if the bacterium is susceptible. hardydiagnostics.com

The diameter of this zone is measured and compared to standardized interpretive criteria to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R). nih.gov Studies have been conducted to establish these interpretive standards specifically for Cefpiramide. For routine testing, a 75-µg Cefpiramide disk is recommended. nih.govnih.gov

Table 4: Interpretive Criteria for Cefpiramide 75-µg Disk Diffusion Test Data based on published guidelines. nih.gov

Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)
≤ 15Resistant≥ 128
16 - 18Intermediate64
≥ 19Susceptible≤ 32

Structure Activity Relationship Sar and Derivative Research

Elucidation of Key Structural Moieties for Antimicrobial Activity

The antimicrobial power of Cefpiramide (B47137) is derived from a combination of its core structure and specific side chains. The fundamental 7-aminocephalosporanic acid (7-ACA) nucleus, with its integrated β-lactam ring, is the cornerstone of its mechanism of action. This strained ring system is designed to acylate and inactivate penicillin-binding proteins (PBPs), which are vital bacterial enzymes responsible for the final steps of peptidoglycan synthesis, thereby disrupting bacterial cell wall integrity.

The side chains appended to this core are what fine-tune the activity and define the specific characteristics of Cefpiramide. The C-7 acylamino side chain, specifically the (R)-2-{[(4-hydroxy-6-methylpyridin-3-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido group, is a major determinant of its broad antibacterial spectrum. nih.gov This complex moiety plays a significant role in its potent activity against a variety of pathogens, including the typically challenging Pseudomonas aeruginosa. nih.gov

Design and Synthesis of Novel Cefpiramide Analogs

Leveraging the insights from SAR studies, medicinal chemists have embarked on the design and synthesis of novel Cefpiramide analogs. These research efforts have been largely directed at modifying the peripheral side chains to achieve two primary goals: enhancing the binding affinity to PBPs and bolstering resistance against the ever-evolving threat of bacterial β-lactamase enzymes.

Modification of Side Chains and Their Impact on PBP Binding Affinity

The potency of a β-lactam antibiotic is directly correlated with its affinity for bacterial PBPs. For Cefpiramide and its derivatives, the intricate dance between the molecule and these protein targets is dictated by the nature of its side chains. Research into closely related cephalosporins like Cefpirome (B1668871) has provided valuable insights that are applicable to Cefpiramide.

A comparative study involving Cefpirome (structurally very similar to Cefpiramide) demonstrated its binding affinities for various PBPs in E. coli and P. aeruginosa. All tested extended-spectrum cephalosporins showed excellent binding to PBP 3 in P. aeruginosa, which is a key target for cell division. nih.gov However, there were notable differences in binding to other PBPs, highlighting how subtle structural changes can shift target preference. nih.gov

The following interactive table summarizes the PBP binding affinities of Cefpirome, a close structural analog of Cefpiramide, providing a strong indication of the binding profile for Cefpiramide itself. The data is presented as the concentration required to inhibit 50% of binding (IC50) in µg/mL.

Target OrganismPBP TargetCefpirome IC50 (µg/mL)
Escherichia coli K-12PBP 1a2.0
Escherichia coli K-12PBP 1b1.0
Escherichia coli K-12PBP 2>100
Escherichia coli K-12PBP 30.4
Escherichia coli K-12PBP 4100
Escherichia coli K-12PBP 5/6>100
Pseudomonas aeruginosa SC8329PBP 1a0.5
Pseudomonas aeruginosa SC8329PBP 1b1.0
Pseudomonas aeruginosa SC8329PBP 2>25
Pseudomonas aeruginosa SC8329PBP 3<0.0025
Pseudomonas aeruginosa SC8329PBP 41.0
Pseudomonas aeruginosa SC8329PBP 525

Data sourced from a study on Cefpirome, a close structural analog of Cefpiramide. nih.gov

Exploration of Beta-Lactamase Resistance in Novel Derivatives

The production of β-lactamase enzymes by bacteria is a primary mechanism of resistance that renders many β-lactam antibiotics ineffective. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the drug. Research has shown that Cefpiramide exhibits a degree of stability against many chromosomally-mediated β-lactamases. nih.gov However, it is susceptible to hydrolysis by common plasmid-mediated enzymes, such as TEM and SHV types, as well as the chromosomal cephalosporinase (B13388198) from Proteus vulgaris. nih.gov

The design of novel derivatives with enhanced β-lactamase stability is therefore a critical area of research. Structural modifications are aimed at sterically hindering the enzyme's access to the β-lactam ring or reducing the molecule's affinity for the enzyme's active site. For example, in the broader cephalosporin (B10832234) class, the introduction of an α-methoxy group at the C-7 position (creating a cephamycin) is a well-known strategy to increase stability against certain β-lactamases. While this specific modification is not present in Cefpiramide, the principle of using steric hindrance guides the design of new analogs.

Alterations to the C-3 side chain also significantly influence β-lactamase stability. The nature of this substituent can affect how the molecule orients within the active site of the β-lactamase, thereby influencing the efficiency of hydrolysis.

Computational Approaches in SAR (e.g., QSAR modeling)

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new drug candidates. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two powerful techniques used to explore the SAR of Cefpiramide and its potential analogs.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. imist.ma By analyzing a set of molecules with known antimicrobial activities, these models can identify key physicochemical or structural descriptors that are predictive of potency. For cephalosporins in general, QSAR studies have been used to create models that can predict antibacterial activity based on descriptors like electronic properties, hydrophobicity, and steric parameters. japsonline.com These models allow researchers to computationally screen virtual libraries of designed Cefpiramide analogs and prioritize the synthesis of those with the highest predicted activity, saving significant time and resources.

Molecular docking simulations provide a three-dimensional visualization of how Cefpiramide and its analogs might bind to the active sites of their targets, such as PBPs and β-lactamases. nih.govnih.gov These simulations calculate the binding energy and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov By docking proposed analogs into the crystal structures of various PBPs, researchers can predict whether a modification is likely to improve binding affinity. nih.gov Similarly, docking analogs into the active sites of β-lactamases can help predict their susceptibility to hydrolysis, guiding the design of more resistant compounds. nih.gov

Advanced Molecular and Computational Studies on Cefpiramide

Protein Interaction Profiling (beyond PBPs)

While Cefpiramide's primary antibacterial action involves inhibiting Penicillin-Binding Proteins (PBPs), its interaction with other proteins has become a subject of study. Lysozyme (B549824), a key enzyme in the innate immune system, has been used as a model protein to understand these non-covalent interactions.

Thermodynamic Parameters of Protein Binding (e.g., with Lysozyme)

The binding of Cefpiramide (B47137) sodium to hen egg white lysozyme has been investigated under simulated physiological conditions (pH 7.40) using multi-spectroscopic techniques. tandfonline.com The interaction is characterized by a static quenching mechanism, indicating the formation of a stable ground-state complex between Cefpiramide and lysozyme. tandfonline.com

The thermodynamic parameters of this binding process have been calculated using the van't Hoff equation, revealing the nature of the forces driving the interaction. The negative Gibbs free energy (ΔG) value signifies that the binding reaction is spontaneous. tandfonline.com The negative enthalpy change (ΔH) and positive entropy change (ΔS) suggest that hydrophobic interactions are the primary forces stabilizing the Cefpiramide-lysozyme complex. tandfonline.com The binding stoichiometry was determined to be approximately 1:1, with a binding distance of less than 7 nm, allowing for non-radiative energy transfer between the drug and protein. tandfonline.comtandfonline.com

Table 1: Thermodynamic Parameters for Cefpiramide-Lysozyme Binding
ParameterValueImplication
ΔG (Gibbs Free Energy)< 0Spontaneous reaction
ΔH (Enthalpy Change)< 0Indicates hydrophobic interactions as the major binding force
ΔS (Entropy Change)> 0
Binding Stoichiometry (n)~1One molecule of Cefpiramide binds to one molecule of lysozyme

Conformational Changes in Interacting Proteins

Spectroscopic analyses, including circular dichroism (CD), synchronous fluorescence, and UV-Vis absorption, have demonstrated that the binding of Cefpiramide sodium induces conformational changes in the secondary structure of lysozyme. tandfonline.comtandfonline.com CD spectroscopy, in particular, is sensitive to alterations in the α-helical and β-sheet content of proteins. The observed changes in the CD spectrum of lysozyme upon interaction with Cefpiramide confirm a structural rearrangement of the protein. tandfonline.com This alteration in conformation suggests that the binding event is not a simple lock-and-key interaction but involves a dynamic adjustment between the drug and the protein, potentially affecting the protein's microenvironment and stability. tandfonline.comtandfonline.com

In Silico Screening and Drug Repurposing Research

The advancement of computational chemistry has enabled the large-scale screening of existing drugs for new therapeutic applications, a strategy known as drug repurposing. acs.org Cefpiramide has been included in such in silico studies to evaluate its binding potential against novel protein targets from various pathogens.

Molecular Docking and Molecular Dynamics Simulations for Novel Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, like Cefpiramide, and a protein target at the atomic level.

Helicobacter pylori Vacuolating cytotoxin A (VacA): In a large-scale screening of FDA-approved antibiotics against the H. pylori VacA toxin, a key virulence factor, Cefpiramide emerged as a top hit. tandfonline.comtandfonline.com Molecular docking studies predicted a strong binding affinity, and subsequent MD simulations confirmed the stability of the Cefpiramide-VacA complex. tandfonline.comtandfonline.com These computational insights identify Cefpiramide as a candidate for repurposing against VacA-positive H. pylori. tandfonline.com

SARS-CoV-2 Proteins: Cefpiramide has been investigated as a potential inhibitor for key proteins of the SARS-CoV-2 virus. In one study screening bioactive compounds against the Main Protease (Mpro or 3CLpro), Cefpiramide was identified as one of several β-lactam antibiotics with potential binding activity. acs.org Another in silico study identified Cefpiramide as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), another crucial enzyme for viral replication, with a calculated docking free energy of -8.9 kcal/mol. scivisionpub.com

Zika Virus Proteins: As part of a drug repurposing effort against the Zika virus (ZIKV), Cefpiramide was screened against the ZIKV Non-Structural Protein 5 (NS5) methyltransferase, an essential enzyme for viral replication. nih.gov Cross-docking and extensive MD simulations identified Cefpiramide as a promising lead compound. The simulations showed stable binding to the NS5 protein, suggesting its potential as an inhibitor for ZIKV. nih.govresearchgate.net

Table 2: In Silico Binding Data for Cefpiramide Against Novel Targets
Protein TargetOrganismMethodologyKey Finding (Binding Energy/Score)Reference
Vacuolating cytotoxin A (VacA)Helicobacter pyloriMolecular Docking & MD Simulation-9.1 kcal/mol tandfonline.comtandfonline.com
RNA-dependent RNA polymerase (RdRp)SARS-CoV-2Molecular Docking-8.9 kcal/mol scivisionpub.com
NS5 Methyltransferase (NS5)Zika VirusMolecular Docking & MD Simulation-122.56 kJ mol−1 (Binding Free Energy from MD) nih.govresearchgate.net
Main Protease (Mpro)SARS-CoV-2Molecular DockingIdentified as a potential binder acs.org

Fragment Molecular Orbital (FMO) Calculations to Elucidate Interaction Mechanisms

The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach that provides detailed insights into protein-ligand interactions by calculating interaction energies between individual fragments (amino acid residues) of the protein and the ligand. acs.org This allows for a precise identification of the key residues responsible for binding. patsnap.com

In a study that aimed to discover novel inhibitors for the SARS-CoV-2 Main Protease (Mpro), a combination of docking, MD simulations, and FMO calculations was employed. acs.org Cefpiramide was one of the compounds identified in the initial docking screening. acs.org Although the detailed FMO analysis in the published study focused on a more potent, newly identified inhibitor, the inclusion of Cefpiramide in the initial screening highlights the application of this advanced computational pipeline to assess its potential. acs.orgpatsnap.com The use of FMO calculations in such studies allows researchers to understand the precise chemical nature of the interactions, such as hydrogen bonds and electrostatic contributions, that stabilize the drug in the protein's active site, guiding further optimization of lead compounds. patsnap.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.